molecular formula C12H8F2O2 B6314888 6-(Difluoromethoxy)-2-naphthaldehyde CAS No. 1261488-79-2

6-(Difluoromethoxy)-2-naphthaldehyde

Cat. No.: B6314888
CAS No.: 1261488-79-2
M. Wt: 222.19 g/mol
InChI Key: MYFVKWOYSOETDL-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-2-naphthaldehyde: is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)-2-naphthaldehyde typically involves the introduction of the difluoromethoxy group onto the naphthalene ring. One common method is the reaction of 6-hydroxy-2-naphthaldehyde with difluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethoxy)-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-(Difluoromethoxy)-2-naphthaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects compared to its non-fluorinated and trifluoromethoxy counterparts. This makes it a valuable compound for studying the impact of fluorination on chemical reactivity and biological activity .

Properties

IUPAC Name

6-(difluoromethoxy)naphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-12(14)16-11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFVKWOYSOETDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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